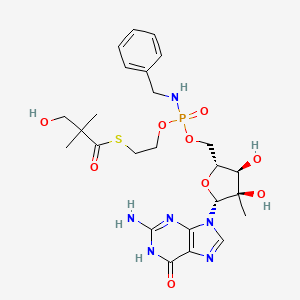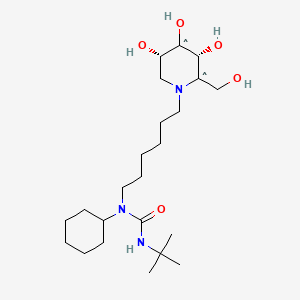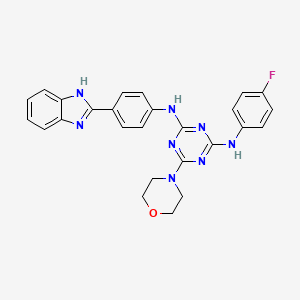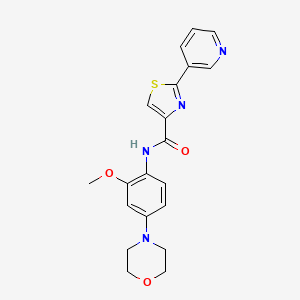
IRAK阻害剤6
説明
IRAK inhibitor 6 is a selective Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . It is used for research purposes and has an IC50 of 0.16 μM . It is also known to inhibit interleukin-1 receptor associated kinase 4 (IRAK-4) with an IC50 of 160 nM .
Molecular Structure Analysis
The molecular weight of IRAK inhibitor 6 is 396.46 . Its molecular formula is C20H20N4O3S . A study has been conducted on the design of novel IRAK4 inhibitors using molecular docking, dynamics simulation, and 3D-QSAR studies .
Physical and Chemical Properties Analysis
IRAK inhibitor 6 has a molecular weight of 396.46 and a molecular formula of C20H20N4O3S .
科学的研究の応用
炎症および免疫応答調節
IRAK阻害剤6を含むIRAKタンパク質は、インターロイキン-1およびToll様受容体媒介シグナル伝達経路において重要な役割を果たします {svg_1}. それらは自然免疫と炎症に不可欠です {svg_2}. IRAKを阻害することにより、これらの応答を調節することができます。
神経炎症の治療
This compoundと類似したMyD88特異的阻害剤ST2825は、神経炎症などの疾患の治療に使用されてきました {svg_3}. これは、IRAK阻害剤が同様の用途を有する可能性を示唆しています。
急性肝臓/腎臓損傷の治療
研究によると、IRAK阻害剤で達成できるMyD88活性の阻害は、急性肝臓/腎臓損傷などの炎症性疾患の治療に使用できることが示されています {svg_4}.
自己免疫疾患の治療
IRAK阻害剤は、全身性エリテマトーデスなどの自己免疫疾患の治療に潜在的な用途があります {svg_5}. それらは移植免疫に影響を与える可能性があり、これらの状況で有益です {svg_6}.
B細胞リンパ腫における潜在的な治療価値
MyD88特異的阻害剤ST2825は、MyD88 L265P変異を伴うB細胞リンパ腫における潜在的な治療価値を有します {svg_7}. これは、IRAK阻害剤が同様の治療戦略で使用できることを示唆しています。
他の阻害剤との相乗効果
IRAK阻害剤は、他の阻害剤と併用した場合、相乗効果を示すことが示されています。 たとえば、JH-X-119-01はBTK阻害剤イブルチニブと併用投与され、MYD88変異B細胞リンパ腫細胞において相乗的な腫瘍細胞殺傷効果を示しました {svg_8}.
作用機序
Target of Action
The primary target of IRAK inhibitor 6 is the Interleukin-1 receptor-associated Kinase 4 (IRAK-4) . IRAK-4 is a serine-threonine kinase that plays a critical role in triggering the release of proinflammatory cytokines . It is necessary for most signaling by activated Toll-like receptors (TLRs) and is implicated in IFNα/β secretion by activating interferon response factors 3 and 7 (IRF3/7) .
Mode of Action
IRAK inhibitor 6 interacts with IRAK-4, inhibiting its kinase activity . Irak-4 remains effective despite this inhibition due to the "scaffolding effect" . This effect is attributed to the myddosome complex formed by IRAK-4 with myd88, IRAK-2, and IRAK-1, which can cause the activation of downstream effector TRAF6 despite inhibition of the kinase domain of IRAK-4 .
Pharmacokinetics
IRAK inhibitor 6 shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .
Result of Action
The inhibition of IRAK-4 leads to the suppression of the release of proinflammatory cytokines and the activation of the MAPK and NF-κB pathway . This results in the reduction of inflammation and the potential treatment of diseases ranging from oncology to autoimmune disorders to neurodegeneration .
Action Environment
The action of IRAK inhibitor 6 can be influenced by environmental factors such as the presence of food and acid-reducing agents . For instance, co-administration of omeprazole with IRAK inhibitor 6 reduced its exposure (AUC and Cmax) by 23% and 43%, respectively .
Safety and Hazards
IRAK inhibitor 6 is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, appropriate first aid measures should be taken .
将来の方向性
IRAK inhibitor 6 has shown promise in the treatment of various diseases. For instance, it has been suggested that IRAK4 inhibition can be exploited in relapsed/refractory (R/R) AML/MDS . Moreover, IRAK1 has been found to contribute to IRAK4 inhibitor resistance, suggesting that high potency antagonism of both kinases will be required for optimal inhibition of NF-κB-mediated transcriptional responses in disease-propagating MDS and AML cells .
生化学分析
Biochemical Properties
IRAK inhibitor 6 plays a crucial role in biochemical reactions by targeting and inhibiting IRAK-4. IRAK-4 is a serine-threonine kinase that is essential for the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By inhibiting IRAK-4, IRAK inhibitor 6 prevents the phosphorylation and activation of these pathways, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This inhibition is achieved through the binding of IRAK inhibitor 6 to the kinase domain of IRAK-4, with an IC50 value of 160 nM .
Cellular Effects
IRAK inhibitor 6 has profound effects on various cell types and cellular processes. In immune cells, such as macrophages and dendritic cells, IRAK inhibitor 6 inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines . This inhibition can modulate the immune response, making IRAK inhibitor 6 a potential therapeutic agent for autoimmune and inflammatory diseases . Additionally, IRAK inhibitor 6 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key transcription factors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of IRAK inhibitor 6 involves its binding to the kinase domain of IRAK-4, thereby preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which is essential for the activation of NF-κB and MAPK pathways . By blocking these pathways, IRAK inhibitor 6 reduces the production of pro-inflammatory cytokines and modulates the immune response . Additionally, IRAK inhibitor 6 has been shown to inhibit the activation of interferon response factors 3 and 7 (IRF3/7), further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of IRAK inhibitor 6 have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro studies, IRAK inhibitor 6 has been shown to maintain its inhibitory activity over extended periods, with minimal degradation . Long-term exposure to IRAK inhibitor 6 in cell culture models has demonstrated sustained inhibition of NF-κB and MAPK pathways, leading to prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of IRAK inhibitor 6 vary with different dosages in animal models. At lower doses, IRAK inhibitor 6 effectively inhibits IRAK-4 activity and reduces the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, IRAK inhibitor 6 can exhibit toxic effects, including hepatotoxicity and immunosuppression . These dose-dependent effects highlight the importance of optimizing the dosage of IRAK inhibitor 6 to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
IRAK inhibitor 6 is involved in several metabolic pathways, primarily through its interaction with IRAK-4 and other kinases involved in immune signaling . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body . Additionally, IRAK inhibitor 6 can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
IRAK inhibitor 6 is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, including the cytoplasm and nucleus . Additionally, IRAK inhibitor 6 can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of IRAK inhibitor 6 within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of IRAK inhibitor 6 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK-4 and other signaling molecules . Additionally, IRAK inhibitor 6 can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The subcellular localization of IRAK inhibitor 6 is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSRUVXPODZKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659160 | |
| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042672-97-8 | |
| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



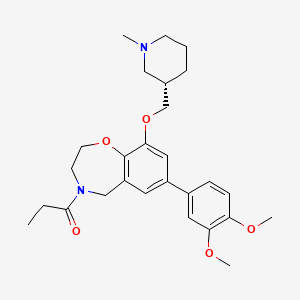

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)
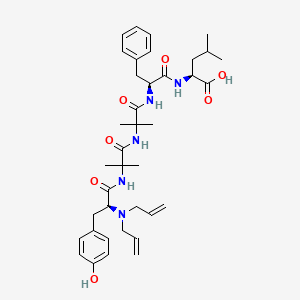
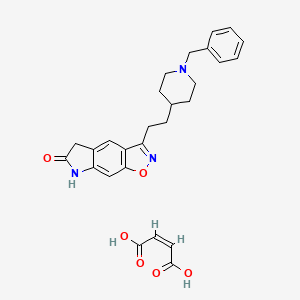
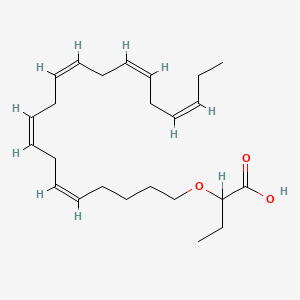
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

